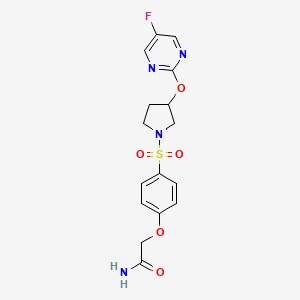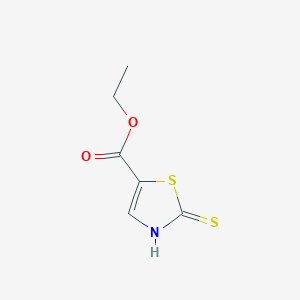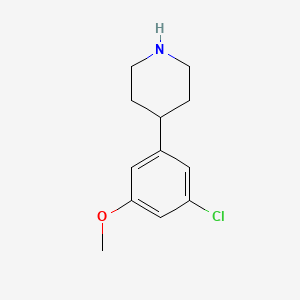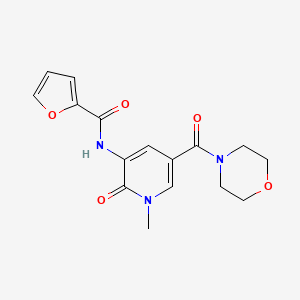![molecular formula C19H27F3N2O2 B2357205 tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 2197054-42-3](/img/structure/B2357205.png)
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl (2- (trifluoromethyl)pyridin-4-yl)methylcarbamate is similar in structure.
Synthesis Analysis
While specific synthesis information for the requested compound was not found, a related compound, rac-tert-butyl N-{[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methyl}carbamate, has been studied .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl carbamate, is available . It has a molecular weight of 117.1463 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-butyl carbamate, are available . It has a molecular weight of 117.15 and a melting point of 105-108 °C .Scientific Research Applications
Organic Synthesis and Ligand Chemistry
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate: can serve as a versatile building block in organic synthesis. Its unique structure combines a piperidine ring with a trifluoromethylbenzyl group, making it valuable for ligand design. Researchers can explore its reactivity in transition metal complexes, coordination polymers, and other ligand-based systems .
Antibacterial Activity
Compound 44, which contains a similar piperidine moiety, has demonstrated potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Its effectiveness at low concentrations makes it comparable to last-resort antibiotics .
Catalysis and Lewis Acid Behavior
The trifluoromethanesulfonate salt of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can be synthesized using scandium (III) trifluoromethanesulfonate. This compound acts as an efficient and stable Lewis acid catalyst, even in the presence of water. Researchers can explore its catalytic applications in various reactions, including organic transformations and host-guest chemistry .
Metal Complexes and Reductive Dimerization
The ligand’s unique structure may facilitate the formation of metal complexes. Researchers can investigate its coordination behavior with early transition metals, potentially leading to novel catalytic systems. Additionally, tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate has been used in Ni-catalyzed reductive dimerization reactions, expanding its synthetic utility .
Alternative Acid Synthesis Method
By avoiding the direct use of corrosive and toxic acids, such as trifluoromethanesulfonic acid (TfOH), researchers can employ the scandium (III) trifluoromethanesulfonate method to obtain mono-protonated bipyridinium trifluoromethanesulfonate. This safer and simpler approach enhances accessibility to protonated pyridinium salts for various applications .
Boronic Acid Derivatives and Amidation
The piperidine-based structure of tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can be modified to create boronic acid derivatives. Researchers can explore its potential in amidation reactions, acetonization, and other transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZUSUFRLNVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)


